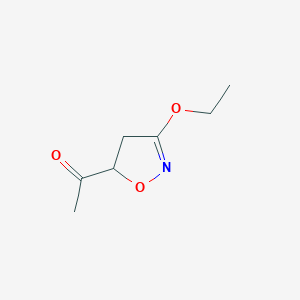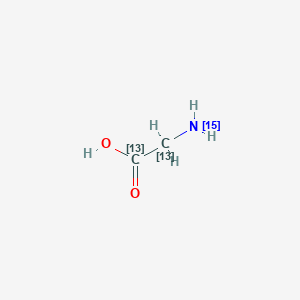
3,5-Diisopropylisoxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diisopropylisoxazol-4-amine, commonly known as DIPOA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been used in various studies due to its unique properties and potential applications.
Mecanismo De Acción
DIPOA is believed to exert its effects through the modulation of certain receptors in the brain. Specifically, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. By binding to this receptor, DIPOA may modulate the activity of neurons, leading to changes in behavior and physiology.
Efectos Bioquímicos Y Fisiológicos
DIPOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, DIPOA has been shown to enhance the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DIPOA in lab experiments is its unique properties, which make it a valuable tool for studying the modulation of neuronal activity. Additionally, DIPOA is relatively easy to synthesize and can be obtained in high yields. However, there are also limitations to using DIPOA in lab experiments. For example, its effects may be difficult to interpret due to its complex mechanism of action. Additionally, the use of DIPOA may be limited by ethical considerations, as it has been shown to modulate behavior and physiology.
Direcciones Futuras
There are several future directions for research involving DIPOA. One potential direction is the development of new drugs based on the structure of DIPOA. Additionally, DIPOA may be studied further for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, research may focus on elucidating the precise mechanism of action of DIPOA, which may provide insights into the modulation of neuronal activity. Finally, research may focus on the synthesis of new derivatives of DIPOA, which may have improved properties and potential applications.
Métodos De Síntesis
DIPOA can be synthesized through a reaction between 3,5-diisopropylisoxazole and ammonium chloride. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The yield of DIPOA can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
DIPOA has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. DIPOA has also been used in the development of new materials, such as polymers and catalysts. Furthermore, DIPOA has been studied for its potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain receptors in the brain.
Propiedades
Número CAS |
134651-05-1 |
|---|---|
Nombre del producto |
3,5-Diisopropylisoxazol-4-amine |
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
3,5-di(propan-2-yl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H16N2O/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3 |
Clave InChI |
HPEHRWPQJJSKAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NO1)C(C)C)N |
SMILES canónico |
CC(C)C1=C(C(=NO1)C(C)C)N |
Sinónimos |
4-Isoxazolamine,3,5-bis(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
